molecular formula C8H12BO3P B13634051 (3-(Dimethylphosphoryl)phenyl)boronic acid

(3-(Dimethylphosphoryl)phenyl)boronic acid

Cat. No.: B13634051
M. Wt: 197.97 g/mol
InChI Key: HXGAFCOGACQPQS-UHFFFAOYSA-N
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Description

(3-(Dimethylphosphoryl)phenyl)boronic acid is a boronic acid derivative with significant potential in various scientific fields. This compound is characterized by the presence of a dimethylphosphoryl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis and other applications.

Preparation Methods

The synthesis of (3-(Dimethylphosphoryl)phenyl)boronic acid typically involves the following steps:

    Synthetic Routes: One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

    Industrial Production Methods: Industrial-scale production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

(3-(Dimethylphosphoryl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of (3-(Dimethylphosphoryl)phenyl)boronic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C8H12BO3P

Molecular Weight

197.97 g/mol

IUPAC Name

(3-dimethylphosphorylphenyl)boronic acid

InChI

InChI=1S/C8H12BO3P/c1-13(2,12)8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,1-2H3

InChI Key

HXGAFCOGACQPQS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)P(=O)(C)C)(O)O

Origin of Product

United States

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